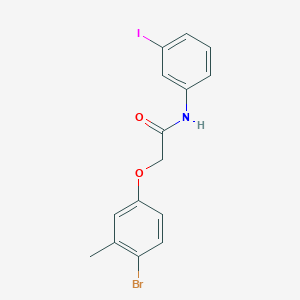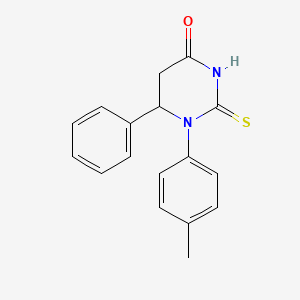
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide, also known as BIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIMA is a small molecule that belongs to the class of acetamides and is synthesized using a multistep process.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide is its low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide is its low yield, which makes it difficult to scale up for commercial production. In addition, the mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide research, including the optimization of its synthesis method to increase yield and reduce cost, the identification of its precise mechanism of action, and the development of 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide could be used as a tool compound to study the role of various signaling pathways in disease pathogenesis.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has also demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRUQJYLXZCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(3-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740977.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B3740996.png)
![3-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3741000.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B3741008.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741016.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3741017.png)
![2-(2-naphthyloxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3741026.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3741029.png)


![N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3741052.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)
